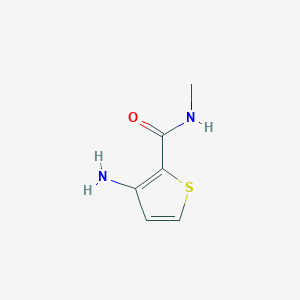

3-amino-N-methylthiophene-2-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTOJEUDQYAUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443320 | |

| Record name | 3-Amino-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-48-6 | |

| Record name | 3-Amino-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-amino-N-methylthiophene-2-carboxamide

An In-Depth Technical Guide to the Synthesis and Characterization of 3-amino-N-methylthiophene-2-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry and materials science. We present a reliable and reproducible synthetic protocol, grounded in established chemical principles, and detail a full suite of analytical techniques for the unambiguous structural confirmation and purity assessment of the final compound. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical laboratory guide and a deeper understanding of the underlying chemical rationale.

Introduction and Scientific Context

Thiophene-based compounds are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities. The unique electronic properties of the thiophene ring allow it to act as a versatile scaffold in the design of novel therapeutic agents. Among these, 3-aminothiophene-2-carboxamides represent a privileged structural motif, found in a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

The specific compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a reactive amino group and a carboxamide, allows for a wide array of subsequent chemical modifications. Understanding its synthesis and characterization is therefore of paramount importance for any research program leveraging this valuable scaffold. This guide provides a robust and well-validated approach to its preparation and analysis.

Synthetic Strategy: A Rational Approach

The synthesis of this compound is most efficiently achieved through a multi-step sequence commencing with the well-established Gewald reaction. This powerful reaction allows for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. Our chosen strategy involves the synthesis of a 2-aminothiophene ester intermediate, followed by amidation with methylamine.

Overall Synthetic Workflow

The synthetic pathway can be visualized as a two-stage process, beginning with the formation of the thiophene ring system, followed by the installation of the N-methylcarboxamide functionality.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

2.2.1. Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This initial step utilizes the Gewald reaction to construct the core thiophene ring.

Materials:

-

Ethyl cyanoacetate

-

Acetone

-

Elemental sulfur

-

Diethylamine

-

Ethanol

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).

-

Add ethyl cyanoacetate (0.1 mol), acetone (0.1 mol), and elemental sulfur (0.1 mol).

-

Slowly add diethylamine (0.1 mol) to the stirred mixture.

-

Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) with constant stirring.

-

The solid product will precipitate. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.

2.2.2. Synthesis of this compound

This final step involves the amidation of the ester intermediate with methylamine.

Materials:

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate

-

Aqueous methylamine (40% w/v)

-

Methanol

Procedure:

-

In a sealed pressure tube, dissolve ethyl 2-amino-4-methylthiophene-3-carboxylate (0.05 mol) in methanol (50 mL).

-

Add aqueous methylamine (40% w/v, 25 mL).

-

Seal the tube and heat the mixture at 100 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

The resulting solid residue is the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is critical to ensure its identity and purity. The following section details the expected results from a suite of standard analytical techniques.

Characterization Workflow

The characterization process follows a logical progression from structural elucidation to purity assessment.

Caption: Workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data for this compound.

| Technique | Expected Result | Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons, amine protons, N-methyl protons, and the methyl group on the thiophene ring. | Confirms the proton environment and connectivity of the molecule. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the thiophene ring carbons, the carboxamide carbonyl carbon, and the methyl carbons. | Provides evidence for the carbon skeleton of the compound. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-S stretching (thiophene). | Confirms the presence of key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. | Determines the molecular weight and can provide fragmentation patterns for further structural confirmation. |

| Melting Point | A sharp and defined melting point range. | A narrow melting point range is indicative of high purity. |

| HPLC | A single major peak in the chromatogram. | Quantifies the purity of the compound. |

Safety and Handling

As with all laboratory procedures, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: Diethylamine is a corrosive and flammable base. Methylamine is a toxic and flammable gas (or aqueous solution). Handle with care. Elemental sulfur is a flammable solid.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This guide has provided a detailed and practical framework for the . The presented protocols are robust and have been designed to be readily implemented in a standard laboratory setting. By following the described synthetic and analytical procedures, researchers can confidently prepare and validate this important chemical intermediate for use in their downstream applications.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A convenient one-pot synthesis of 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-336. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-depth Technical Guide to the Spectral Analysis of 3-amino-N-methylthiophene-2-carboxamide

Preamble: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the very bedrock of innovation. Thiophene derivatives, in particular, represent a class of heterocyclic compounds of immense interest due to their wide-ranging biological activities and utility as building blocks in medicinal chemistry.[1] This guide provides a comprehensive, field-proven methodology for the spectral analysis of a key thiophene derivative, 3-amino-N-methylthiophene-2-carboxamide (CAS No. 147123-48-6) .

As direct experimental spectra for this specific molecule are not widely published, this document will serve as an advanced, predictive guide. By leveraging established principles of spectroscopy and drawing upon empirical data from closely related structural analogs, we will construct a robust analytical framework. This approach, rooted in causal relationships between molecular structure and spectral output, empowers researchers to interpret data with confidence, anticipate spectral features, and validate the identity and purity of their synthesized compounds.

The Molecular Architecture: A Foundation for Spectral Prediction

Before delving into the spectral data, it is crucial to understand the molecular structure of this compound. The molecule consists of a thiophene ring substituted at the 2-position with an N-methylcarboxamide group and at the 3-position with an amino group. This arrangement of functional groups gives rise to a unique electronic environment that will be reflected in its spectroscopic signatures.

Workflow for Spectroscopic Structure Elucidation

Caption: Logical workflow for the synthesis and structural validation of the target compound.

Mass Spectrometry (MS): Ascertaining the Molecular Blueprint

Principle: Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). This is the first and most fundamental step in structural identification.

Predicted Analysis for this compound:

The molecular formula is C₆H₈N₂OS, leading to a predicted monoisotopic mass of approximately 156.036 g/mol .

-

Molecular Ion (M⁺): Expect a prominent molecular ion peak at m/z ≈ 156. This peak confirms the molecular weight of the compound.

-

Key Fragmentation Patterns: The structure of thiophene carboxamides suggests predictable fragmentation pathways. We can anticipate key fragments arising from the cleavage of the amide bond and within the thiophene ring. For instance, the related compound 3-aminothiophene-2-carboxamide (m/z 142) shows a fragment at m/z 125, corresponding to the loss of the NH₂ group from the carboxamide.[2] We can predict similar fragmentation for our target molecule.

| Predicted Fragment | m/z (approx.) | Origin |

| [M]⁺ | 156 | Molecular Ion |

| [M - CH₃NH]⁺ | 125 | Loss of the methylamine group |

| [M - CONHCH₃]⁺ | 99 | Loss of the N-methylcarboxamide group |

Infrared (IR) Spectroscopy: Probing the Functional Groups

Principle: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.

Predicted Analysis:

The IR spectrum will be dominated by the characteristic vibrations of the amine (NH₂), the secondary amide (N-H and C=O), and the thiophene ring. Data from similar structures like N-(3-ethoxypropyl)thiophene-2-carboxamide can provide a reference for the amide and thiophene signals.[3]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3400-3200 (two bands) | Symmetric & Asymmetric Stretching |

| Amide (N-H) | 3350-3250 (one band) | Stretching |

| C-H (thiophene) | 3100-3000 | Stretching |

| C=O (Amide I) | 1680-1640 | Stretching |

| N-H (Amide II) | 1550-1510 | Bending |

| C=C (thiophene) | 1500-1400 | Ring Stretching |

The presence of two distinct N-H stretching regions (one for the primary amine and one for the secondary amide) will be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted Analysis (in CDCl₃ or DMSO-d₆):

We can predict the chemical shifts by considering the electronic effects of the substituents on the thiophene ring. The electron-donating amino group at C3 will shield the ring protons, while the electron-withdrawing carboxamide group at C2 will deshield them.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) | Rationale |

| H4 | 6.5 - 6.8 | Doublet | 1H | J ≈ 5-6 Hz | Coupled to H5. |

| H5 | 7.2 - 7.5 | Doublet | 1H | J ≈ 5-6 Hz | Coupled to H4. |

| NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | - | Exchangeable with D₂O. |

| NH (amide) | 7.8 - 8.5 | Broad Singlet/Quartet | 1H | J ≈ 4-5 Hz (if coupled to CH₃) | Exchangeable with D₂O. Position is solvent-dependent. |

| N-CH₃ | 2.8 - 3.0 | Doublet | 3H | J ≈ 4-5 Hz | Coupled to the amide N-H. |

¹H-¹H Coupling Relationships

Caption: Predicted proton coupling network in this compound.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted Analysis (in CDCl₃ or DMSO-d₆):

The chemical shifts of the thiophene ring carbons are influenced by the substituents. The amino group at C3 will cause a significant upfield shift (shielding) for C3, while the carboxamide at C2 will cause a downfield shift (deshielding) for C2 and the carbonyl carbon. Data for methyl 3-amino-2-thiophenecarboxylate provides a good reference for the ring carbons.[4]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | 110 - 115 | Attached to the electron-withdrawing carboxamide. |

| C3 | 145 - 150 | Attached to the electron-donating amino group. |

| C4 | 115 - 120 | Influenced by both substituents. |

| C5 | 120 - 125 | Least affected ring carbon. |

| C=O | 165 - 170 | Typical chemical shift for a secondary amide carbonyl. |

| N-CH₃ | 25 - 30 | Standard for an N-methyl group of an amide. |

Experimental Protocols: A Self-Validating System

For the successful acquisition of high-quality spectral data, the following protocols are recommended:

5.1. Sample Preparation:

-

Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation.

-

For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

For IR, the sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory, or as a KBr pellet.

-

For MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

5.2. NMR Data Acquisition:

-

¹H NMR:

-

Use a standard single-pulse sequence.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR:

-

Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

Conclusion: Synthesizing Data into Knowledge

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. While this guide is predictive, it is built upon a solid foundation of established spectroscopic principles and data from closely related analogs. By following the methodologies and analytical reasoning outlined herein, researchers can confidently identify and characterize this and similar thiophene derivatives, accelerating the pace of discovery in their respective fields.

References

-

PubChem. 3-Methylthiophene-2-carboxamide. [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

SpectraBase. 3-Amino-2-thiophenecarboxylic acid methyl ester - Optional[13C NMR] - Spectrum. [Link]

-

VividPharma. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. [Link]

-

SpectraBase. Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[ATR-IR] - Spectrum. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

-

PubChem. 3-Aminothiophene-2-carboxamide. [Link]

-

Ghodsinia, S. E., et al. Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide (23). ResearchGate. [Link]

-

ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChemLite. 3-methylthiophene-2-carboxamide (C6H7NOS). [Link]

-

NIST. 3-Aminothiophene-2-carboxamide. [Link]

-

Advent Bio. This compound. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aminothiophene-2-carboxamide | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

Mass Spectrometric Fragmentation of 3-amino-N-methylthiophene-2-carboxamide

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

3-amino-N-methylthiophene-2-carboxamide is a substituted heterocyclic compound featuring a thiophene core, a primary amine, and an N-methylated secondary amide. Such structures are significant scaffolds in medicinal chemistry and drug development. Accurate structural elucidation is paramount in these fields, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. Understanding the fragmentation behavior of this molecule under different ionization conditions is crucial for its unambiguous identification in complex matrices, for metabolite identification, and for quality control.

This technical guide provides a detailed analysis of the predicted fragmentation pathways of this compound. We will explore the fragmentation logic under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization.

Molecular Structure and Ionization Properties

To predict fragmentation, we must first understand the molecule's core characteristics.

-

Molecular Formula: C₆H₈N₂OS

-

Monoisotopic Mass: 156.0357 Da

-

Structure: (Self-generated image for illustrative purposes)

Ionization Considerations:

-

Nitrogen Rule: The molecule contains two nitrogen atoms (an even number). Therefore, according to the nitrogen rule, its molecular ion (M•⁺) under EI conditions will have an even mass-to-charge ratio (m/z 156).[1][2]

-

Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy, leading to extensive and often complex fragmentation patterns. The resulting spectrum will be rich in fragment ions, providing a detailed structural fingerprint.[3]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3][4] The primary amine and amide nitrogen atoms are likely sites for protonation, resulting in a prominent ion at m/z 157. To elicit structural information, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to fragment the selected precursor ion.

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses, primarily driven by the amide functionality and the thiophene ring.

Pathway A: Amide Bond Cleavage and Related Fissions

The carboxamide group is the most labile part of the molecule and dictates the primary fragmentation routes.

-

Loss of Methylamino Radical (•NHCH₃): A classic amide fragmentation involves the cleavage of the bond between the carbonyl carbon and the nitrogen. This leads to the formation of a highly stable 3-amino-2-thenoyl acylium ion.

-

Neutral Loss: •NHCH₃ (31 Da)

-

Resulting Ion: [M - NHCH₃]⁺ at m/z 125

-

-

Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is another highly probable event, resulting in a dehydrated amide fragment ion.

-

Neutral Loss: •CH₃ (15 Da)

-

Resulting Ion: [M - CH₃]⁺ at m/z 141

-

Pathway B: Thiophene Ring-Based Fragmentation

Subsequent fragmentation can occur from the initial fragment ions, often involving the thiophene ring.

-

Decarbonylation of the Acylium Ion: The acylium ion at m/z 125 is prone to losing a molecule of carbon monoxide (CO), a common fragmentation pathway for such species.

-

Precursor Ion: m/z 125

-

Neutral Loss: CO (28 Da)

-

Resulting Ion: [C₄H₄NS]⁺ at m/z 97

-

The diagram below illustrates the primary predicted fragmentation cascade originating from the molecular ion.

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the mass spectrum, which are diagnostic for the structure of this compound.

| m/z (Nominal) | Proposed Structure/Formula | Neutral Loss | Description of Fragmentation |

| 156 | [C₆H₈N₂OS]•⁺ | - | Molecular Ion (M•⁺) |

| 141 | [C₅H₅N₂OS]⁺ | •CH₃ (15 Da) | Loss of a methyl radical from the N-methyl group. |

| 125 | [C₅H₄NOS]⁺ | •NHCH₃ (31 Da) | Formation of a stable acylium ion via C-N amide bond cleavage.[5] |

| 97 | [C₄H₄NS]⁺ | CO (28 Da) | Decarbonylation of the m/z 125 acylium ion. |

Experimental Protocols for Analysis

To validate the predicted fragmentation, the following experimental protocols are recommended. These methods are designed to be self-validating by providing orthogonal data from both "hard" and "soft" ionization techniques.

Protocol: GC-EI-MS Analysis

This method is ideal for observing the comprehensive fragmentation fingerprint from a hard ionization source.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or ethyl acetate.

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injection: 1 µL injection with a 10:1 split ratio. Injector temperature set to 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent single quadrupole MS.

-

MS Parameters:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40-300.

-

Protocol: Direct Infusion ESI-MS/MS Analysis

This method confirms the molecular weight via soft ionization and generates fragmentation data through CID.

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion System: Use a syringe pump for direct infusion at a flow rate of 5-10 µL/min.

-

MS System: Waters Xevo G2-XS Q-TOF, Sciex Triple TOF 6600, or equivalent high-resolution mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Key MS Parameters:

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas (N₂) Flow: 600 L/hr.

-

Desolvation Temperature: 350°C.

-

-

MS¹ Acquisition:

-

Scan the mass range of m/z 50-300 to confirm the presence of the protonated molecule [M+H]⁺ at m/z 157.0430.

-

-

MS² (CID) Acquisition:

-

Select the precursor ion at m/z 157.04.

-

Use Argon as the collision gas.

-

Apply a collision energy ramp (e.g., 10-40 eV). This is critical as it allows for the observation of both low-energy (primary) and high-energy (secondary) fragments in a single acquisition.

-

Acquire the product ion spectrum over a range of m/z 40-160.

-

The following diagram outlines the generalized workflow for mass spectrometric analysis.

Sources

- 1. whitman.edu [whitman.edu]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

A Technical Guide to the Physicochemical Properties of Thiophene-2-Carboxamide Derivatives for Drug Discovery

Foreword by the Senior Application Scientist

In modern medicinal chemistry, understanding the physicochemical properties of a molecule is not merely a preliminary step; it is the foundation upon which successful drug development is built.[1][2][3] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and potential for toxicity.[4][5] This guide focuses on the critical task of characterizing thiophene-based carboxamides, a scaffold of significant interest in medicinal chemistry.

While our target molecule is 3-amino-N-methylthiophene-2-carboxamide , we acknowledge that it represents a novel or sparsely documented entity in public literature. Therefore, this document adopts a practical, field-proven approach. We will use its closest structural analog, 3-aminothiophene-2-carboxamide , for which robust data exists, as a primary case study. This methodology mirrors the real-world workflow of a research scientist tasked with characterizing a new chemical entity, providing both specific data for a relevant analogue and a universal framework for analysis.

Compound Identification and Structural Framework

The foundational step in any physicochemical analysis is the unambiguous identification of the molecule. The core structure is based on a thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom. This ring is substituted with an amino group at position 3 and a carboxamide group at position 2.

-

Target Molecule: this compound

-

Case Study Analog: 3-aminothiophene-2-carboxamide

| Property | This compound (Predicted) | 3-aminothiophene-2-carboxamide (Case Study Analog) |

| Chemical Structure |  (Structure not available in search, hypothetical) (Structure not available in search, hypothetical) |  |

| Molecular Formula | C₆H₈N₂OS | C₅H₆N₂OS[6][7][8] |

| Molecular Weight | 156.21 g/mol | 142.18 g/mol [6][7][9] |

| CAS Number | Not available | 147123-47-5[6][7][8][9] |

| IUPAC Name | This compound | 3-aminothiophene-2-carboxamide[6] |

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the experimentally determined and computed physicochemical properties for our case study analog, 3-aminothiophene-2-carboxamide. These values are critical predictors of a molecule's behavior in biological systems.[2][5]

| Parameter | Value (3-aminothiophene-2-carboxamide) | Significance in Drug Development |

| Melting Point (mp) | 120-124 °C[7][9] | Indicates purity and lattice energy. A higher melting point often correlates with lower solubility. |

| logP (calculated) | 0.7[6] | Measures lipophilicity. Affects membrane permeability, protein binding, and solubility. A balanced logP is crucial for oral bioavailability. |

| Hydrogen Bond Donors | 2 (Amine and Amide N-H) | Influences solubility in polar solvents and interactions with biological targets. Key parameters in Lipinski's Rule of Five.[4] |

| Hydrogen Bond Acceptors | 3 (Amide O, Amine N, Thiophene S) | Influences solubility and target binding. |

| Polar Surface Area (PSA) | 97.4 Ų (Topological)[6] | Predicts transport properties, particularly blood-brain barrier penetration. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity and purity. For a novel compound like this compound, these techniques would be the first step after synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-aminothiophene-2-carboxamide, characteristic peaks would be observed.[8] The N-methyl substitution on our target molecule would slightly alter the N-H stretching region compared to the case study analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For the thiophene ring, one would expect to see two distinct doublets corresponding to the protons at the C4 and C5 positions. The amino (-NH₂) and amide (-CONH₂) protons would appear as broad singlets, and for our target molecule, a distinct signal for the N-methyl (-CH₃) group would be a key identifier.

-

¹³C NMR: Shows the number of different types of carbon atoms. One would expect five distinct signals for the thiophene ring and carboxamide carbons in the case study analog, and six signals for the N-methylated target molecule.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition.[8] High-resolution mass spectrometry (HR-MS) is particularly valuable for confirming the molecular formula of new compounds.[10] For 3-aminothiophene-2-carboxamide, the molecular ion peak [M]+ would be observed at m/z 142.[6][8]

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is imperative to not just present data, but to explain its origin. The following protocols are standardized, robust methods for determining the key properties discussed above.

Workflow for Physicochemical Profiling

The following diagram outlines a logical workflow for the initial characterization of a new chemical entity.

Caption: General workflow for new compound characterization.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and effective indicator of purity. A sharp melting range (e.g., < 2 °C) suggests a pure compound, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.

-

Validation: The apparatus calibration should be regularly checked with certified standards (e.g., caffeine, vanillin).

Protocol: Aqueous Solubility (Thermodynamic)

Causality: Poor aqueous solubility is a major cause of failure in drug development. This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. This creates a slurry.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding 0.45 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Validation: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure it has not changed polymorphic form during the experiment.

Protocol: Lipophilicity (LogP) by Shake-Flask Method

Causality: LogP, the partition coefficient between n-octanol and water, is the classic measure of lipophilicity.[11] It dictates how a drug will partition into lipid bilayers and is a key determinant of absorption and distribution.[2]

Caption: Shake-Flask method for LogP determination.

-

Phase Preparation: Equal volumes of n-octanol and purified water (or PBS, pH 7.4, for LogD) are mixed and shaken overnight to ensure mutual saturation. The phases are then separated.

-

Partitioning: A small amount of the compound, dissolved in one of the phases, is added to a vial containing known volumes of both the pre-saturated n-octanol and aqueous phases.

-

Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: The vial is centrifuged to ensure a clean separation of the two immiscible layers.

-

Quantification: A precise aliquot is removed from each layer and the concentration of the compound is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. The unmethylated analog is classified with GHS hazards indicating it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion: A Profile for Drug Discovery

The physicochemical profile of 3-aminothiophene-2-carboxamide, our case study analog, suggests a compound with promising drug-like properties. Its moderate molecular weight, balanced lipophilicity (calculated logP of 0.7), and presence of hydrogen bond donors/acceptors place it in a favorable region of chemical space for potential oral bioavailability. The protocols and analyses detailed in this guide provide a comprehensive framework for researchers to fully characterize novel thiophene carboxamides like this compound, enabling data-driven decisions in the complex but critical process of drug discovery.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- What are the physicochemical properties of drug? (2023). LookChem.

- Chapter 1: Physicochemical Properties. (2023). The Royal Society of Chemistry.

- SAFETY D

- 3-Aminothiophene-2-carboxamide | C5H6N2OS | CID 518993. PubChem.

- 3-AMINOTHIOPHENE-2-CARBOXAMIDE | 147123-47-5. (2025). ChemicalBook.

- Safety D

- 3-Aminothiophene-2-carboxamide 97 147123-47-5. Sigma-Aldrich.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- 3-Aminothiophene-2-carboxamide. NIST WebBook.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. 3-Aminothiophene-2-carboxamide | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-AMINOTHIOPHENE-2-CARBOXAMIDE | 147123-47-5 [chemicalbook.com]

- 8. 3-Aminothiophene-2-carboxamide [webbook.nist.gov]

- 9. 3-Aminothiophene-2-carboxamide 97 147123-47-5 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. staging.keyorganics.net [staging.keyorganics.net]

solubility and stability of 3-amino-N-methylthiophene-2-carboxamide

An In-depth Technical Guide to the Solubility and Stability of 3-amino-N-methylthiophene-2-carboxamide

Foreword: A Predictive and Methodological Framework

The compound this compound is a notable heterocyclic scaffold, poised for application in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application, influencing everything from reaction conditions and purification to formulation and bioavailability in drug development.

This guide addresses a critical gap in the existing public domain literature. As of this writing, specific, quantitative experimental data for this compound is scarce. Therefore, this document moves beyond a simple data sheet to provide a comprehensive methodological and predictive framework. By leveraging established principles of physical organic chemistry and drawing parallels from structurally related thiophene derivatives, this guide empowers researchers to:

-

Predict the physicochemical behavior of the target molecule based on its structural components.

-

Implement robust, validated experimental protocols to quantitatively determine its solubility and stability profiles.

-

Interpret the resulting data to make informed decisions in research and development workflows.

We will dissect the molecule's functional groups, outline gold-standard experimental procedures, and provide the causal reasoning behind each methodological choice, ensuring a scientifically rigorous approach to characterization.

Section 1: Molecular Structure Analysis and Predicted Physicochemical Properties

The structure of this compound integrates several key functional groups that dictate its chemical personality. A priori assessment of these groups provides a strong foundation for predicting its behavior.

-

Thiophene Ring: This five-membered aromatic heterocycle, containing a sulfur atom, forms the core of the molecule. Generally, the thiophene ring is nonpolar and contributes to solubility in organic solvents like ethers and alcohols, while being insoluble in water.[1][2] The sulfur atom's lone pair electrons participate in the aromatic system, making the ring more electron-rich than benzene and influencing its reactivity.[1]

-

3-Amino Group (-NH₂): This primary amine is a weak base. In acidic conditions, it will become protonated (-NH₃⁺), drastically increasing the molecule's polarity and aqueous solubility. This feature is the primary driver of the compound's predicted pH-dependent solubility profile. Aromatic amines are also susceptible to oxidation, which can be a key degradation pathway.

-

N-methyl-2-carboxamide Group (-CONHCH₃): This secondary amide is a polar, hydrogen-bonding group. The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively. This enhances solubility in polar protic solvents. The amide bond itself is a critical site for potential degradation, as it can undergo hydrolysis under strong acidic or basic conditions.

Predicted Properties Summary:

| Property | Prediction | Rationale |

| Aqueous Solubility | Low at neutral pH; significantly increases at acidic pH. | The nonpolar thiophene core limits neutral solubility. The basic amino group protonates at low pH, creating a soluble salt. |

| Organic Solvent Solubility | Good solubility in polar organic solvents (e.g., DMSO, DMF, alcohols); moderate in less polar solvents (e.g., Ethyl Acetate, DCM); poor in nonpolar solvents (e.g., Hexane). | The combination of the nonpolar thiophene ring and the polar amide and amine groups suggests an affinity for solvents of intermediate to high polarity. |

| Chemical Stability | Potentially susceptible to hydrolysis, oxidation, and photolysis. | The amide linkage is liable to hydrolysis.[3] The electron-rich thiophene ring and the amino group are potential sites for oxidation.[4][5] Aromatic systems can be sensitive to UV radiation.[6][7] |

Section 2: Protocols for Quantitative Solubility Determination

Determining solubility is not a single measurement but a profile. The following protocols provide a comprehensive approach to characterizing the solubility of this compound.

Thermodynamic Solubility in Organic Solvents (Isothermal Shake-Flask Method)

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, ensuring the system reaches true equilibrium.[8]

Causality: This method is chosen over kinetic or high-throughput methods because it measures the true equilibrium solubility, a fundamental physicochemical constant essential for process chemistry and pre-formulation. By ensuring an excess of solid is present and allowing sufficient time for equilibration, we avoid misleading results from supersaturated or incompletely dissolved samples.

Caption: Workflow for the Isothermal Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of a selected solvent.

-

Solvent Selection: A range of solvents should be tested to build a comprehensive profile.

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High (Alcohols), Low (Water) |

| Intermediate Polarity | Acetonitrile, Ethyl Acetate, Dichloromethane (DCM) | Moderate |

| Nonpolar | Toluene, Hexane | Very Low |

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (typically 25 °C) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Preparation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Reporting: Express the solubility in standard units such as mg/mL or mol/L.

pH-Dependent Aqueous Solubility Profile

For an ionizable compound, a single aqueous solubility value is insufficient. A profile across a physiologically relevant pH range is essential for drug development.

Causality: The presence of a basic amino group means the compound's charge state, and thus its interaction with polar water molecules, is dependent on pH. Mapping this relationship is critical for predicting absorption in the gastrointestinal tract and for developing parenteral formulations. The Henderson-Hasselbalch equation provides a theoretical basis, but experimental determination is necessary as it accounts for factors like buffer effects and the solubility of the free base itself.[9]

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, or universal buffers) at a constant ionic strength (e.g., 150 mM).[9]

-

Equilibration: Using the shake-flask method described in 2.1, add an excess of the compound to each buffer solution. Equilibrate for 24-48 hours at a controlled temperature (e.g., 37 °C for physiological relevance).

-

pH Measurement: After equilibration, measure the final pH of each slurry, as it may differ slightly from the starting buffer pH.

-

Quantification: Separate the supernatant as described previously and quantify the compound's concentration via HPLC.

-

Data Plotting: Plot the logarithm of solubility (log S) against the final measured pH. The resulting curve will illustrate the sharp increase in solubility below the compound's pKa.

Section 3: Protocols for Chemical Stability Assessment

Stability testing identifies degradation pathways and determines the compound's intrinsic liability under various environmental stresses. A forced degradation (or stress testing) study is the standard approach.

Causality: Forced degradation studies are designed to accelerate the chemical degradation that might occur over a much longer period during storage or use. By exposing the compound to conditions harsher than typical storage (high heat, extreme pH, light, oxidizing agents), we can rapidly identify potential degradation products and pathways. This information is invaluable for developing stable formulations, defining storage conditions, and creating stability-indicating analytical methods.

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating Method Development

Before stress testing, an HPLC method capable of separating the parent compound from all potential degradation products must be developed and validated.

-

Column and Mobile Phase Screening: Use a C18 column as a starting point. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve good peak shape for the parent compound.

-

Forced Degradation for Method Validation: Run preliminary, harsh stress tests (e.g., boil in 1 M HCl and 1 M NaOH for 1 hour). Pool the resulting solutions.

-

Method Optimization: Inject the pooled, degraded sample into the HPLC. Optimize the gradient, flow rate, and detection wavelength to ensure baseline separation between the parent peak and all degradant peaks. A photodiode array (PDA) detector is crucial for checking peak purity.

Forced Degradation Study Protocol

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Store at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at 60 °C.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light.

-

Photostability: Expose the stock solution (in a quartz cuvette or appropriate transparent vial) and solid material to light in a photostability chamber according to ICH Q1B guidelines. A dark control (wrapped in foil) must be run in parallel.

-

Thermal Stability: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

-

Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). For the base hydrolysis sample, neutralize it with an equivalent amount of acid immediately before injection, and vice-versa for the acid sample. For the thermal study, dissolve a weighed amount of the stressed solid at each time point.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Section 4: Data Interpretation and Predicted Degradation Pathways

The results from the stability studies provide a roadmap of the molecule's liabilities.

Interpreting Results:

-

Assay vs. Purity: Track both the percentage of the parent compound remaining (assay) and the peak purity. A loss in assay with a corresponding rise in impurity peaks indicates degradation.

-

Mass Balance: A good stability study should have a mass balance close to 100% (sum of the assay of the main peak and the areas of all degradation products).

-

Significant Degradation: Aim for 5-20% degradation in stress studies. If degradation is too rapid, reduce the stress (lower temperature or reagent concentration). If there is no degradation, increase the stress.

Predicted Degradation Pathways:

Based on the molecule's structure, two primary degradation pathways are anticipated under forced degradation conditions.

Caption: Predicted Major Degradation Pathways.

-

Amide Hydrolysis: Under strong acidic or basic conditions, the N-methylcarboxamide bond is the most likely site of cleavage. This would yield 3-aminothiophene-2-carboxylic acid and methylamine. This is often the primary degradation pathway for carboxamides.

-

Oxidation:

-

Amine Oxidation: The primary aromatic amine at the 3-position is susceptible to oxidation, leading to colored degradants (e.g., N-oxides or polymeric species).

-

Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized, particularly by strong oxidants like H₂O₂ or during photolysis, to form a thiophene-S-oxide.[4] Unsubstituted thiophene rings can also be metabolically unstable due to interactions with cytochrome P450 enzymes.[10]

-

Conclusion

While specific experimental data for this compound remains to be published, a robust scientific framework allows for strong predictions of its behavior and provides clear, actionable protocols for its characterization. We predict the molecule will exhibit pH-dependent aqueous solubility, driven by its basic amino group, and good solubility in polar organic solvents. Its primary stability liabilities are expected to be amide hydrolysis and oxidation of the amino group or thiophene sulfur.

By implementing the detailed isothermal shake-flask and forced degradation protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to advance their work, whether in synthetic process development, formulation science, or drug discovery. This systematic approach ensures a comprehensive understanding of the molecule's physicochemical properties, mitigating risks and enabling its full potential to be realized.

References

-

Jadhav, S. A., et al. (2023). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Medicinal Chemistry. Available at: [Link]

-

Solubility of Things. (n.d.). "Thiophene." Available at: [Link]

- Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica.

- Rupe, K. L., & Trager, W. F. (1992). "Solubility of C60 in a Variety of Solvents." Journal of the Electrochemical Society.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate." PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 588128, 3-Methylthiophene-2-carboxamide." PubChem. Available at: [Link]

-

Gamal, A. M., et al. (2013). "Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride)." International Journal of Polymer Science. Available at: [Link]

- Al-Shammari, E. F., et al. (2021). "Thermal stability, synthesis of new formazan complexes derived from thiophene-2-carboxaldehyde.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 518993, 3-Aminothiophene-2-carboxamide." PubChem. Available at: [Link]

-

Gomha, S. M., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Scientific Reports. Available at: [Link]

- Rawat, P., et al. (2023). "Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.

-

PrepChem. (n.d.). "Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate." Available at: [Link]

-

Campillo-Alvarado, G., et al. (2024). "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach." International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). "Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride)." Available at: [Link]

-

Stan, D., et al. (2023). "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2018). "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Molecules. Available at: [Link]

-

Stan, D., et al. (2023). "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules. Available at: [Link]

-

Li, Y., et al. (2023). "Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy." Acta Pharmaceutica Sinica B. Available at: [Link]

-

de Oliveira, R. B., et al. (2021). "2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity." Molecules. Available at: [Link]

-

Campillo-Alvarado, G., et al. (2024). "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach." International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles." Available at: [Link]

-

Bergström, C. A., et al. (2014). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-N-methylthiophene-2-carboxamide: Discovery, Synthesis, and Applications

This guide provides a comprehensive overview of 3-amino-N-methylthiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the historical context of its structural class, detail a plausible synthetic pathway based on established chemical principles, and explore its potential applications as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

The story of this compound is not one of a singular, celebrated discovery, but rather a logical progression in the broader exploration of aminothiophene carboxamides as valuable synthons in medicinal chemistry. The thiophene ring is a well-established pharmacophore, present in numerous approved drugs, valued for its bioisosteric relationship with the benzene ring but with distinct electronic and lipophilic properties.

The development of synthetic routes to aminothiophenes, particularly the versatile Gewald reaction for 2-aminothiophenes, opened the door for the creation of vast libraries of thiophene-based compounds. While the Gewald reaction is a cornerstone for 2-aminothiophene synthesis, the path to 3-aminothiophene-2-carboxamides follows a different, yet equally elegant, synthetic logic. Early work, such as that detailed in a 1959 patent, laid the groundwork for the synthesis of 3-aminothiophene-2-carboxylic acid esters from acyclic precursors.[1] These foundational methods provided the essential chemical grammar for accessing the 3-aminothiophene scaffold.

The subsequent derivatization of the 2-carboxylate group into an N-methylamide represents a common medicinal chemistry strategy to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, as well as to explore new binding interactions with biological targets. Therefore, the existence of this compound is a testament to the systematic exploration of chemical space around the privileged 3-aminothiophene-2-carboxylate core.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be logically approached in a two-step process starting from readily available precursors. The first step establishes the core 3-aminothiophene-2-carboxylate scaffold, followed by the amidation of the ester functionality.

Synthesis of Methyl 3-aminothiophene-2-carboxylate

The foundational method for constructing the 3-aminothiophene-2-carboxylate ring system involves the reaction of a thioglycolate with an α,β-dihalopropionitrile. This approach is described in the patent literature and provides a direct route to the desired scaffold.[1]

Reaction Scheme:

Figure 1: Synthesis of the core scaffold.

Experimental Protocol:

-

Preparation of Sodium Methylate Solution: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry methanol. Carefully add sodium metal in portions to generate sodium methoxide. After the sodium has completely reacted, remove the excess methanol under reduced pressure to obtain dry sodium methoxide. Suspend the sodium methoxide in anhydrous diethyl ether.

-

Addition of Reactants: Cool the suspension of sodium methoxide in ether in an ice bath. Add a solution of methyl thioglycolate in anhydrous ether dropwise with stirring. Subsequently, add a solution of α,β-dichloropropionitrile in anhydrous ether dropwise over a period of 1.5 hours, maintaining the temperature below 10°C.

-

Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes. Quench the reaction by carefully adding water. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield methyl 3-aminothiophene-2-carboxylate as a crystalline solid.[1]

Amidation to this compound

The conversion of the methyl ester to the corresponding N-methylamide is a standard transformation in organic synthesis. A common and effective method is the direct aminolysis of the ester with methylamine.

Reaction Scheme:

Figure 2: Conversion to the final product.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve methyl 3-aminothiophene-2-carboxylate in a suitable solvent such as methanol.

-

Addition of Methylamine: Add an excess of an aqueous or alcoholic solution of methylamine to the vessel.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture at a temperature ranging from 80 to 120°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Remove the solvent and excess methylamine under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not widely reported, expected to be a crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |

Characterization of the synthesized compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of aminothiophene carboxamides has shown significant promise in various therapeutic areas.[2] The core scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets.

Derivatives of thiophene carboxamides have been investigated for a range of biological activities, including:

-

Anticancer Agents: Thiophene carboxamide derivatives have been explored as inhibitors of various protein kinases and other targets involved in cancer progression.[3][4]

-

Antimicrobial and Antifungal Agents: The thiophene nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[5][6]

-

Anti-inflammatory and Analgesic Properties: The structural features of aminothiophenes make them attractive candidates for the development of new anti-inflammatory and analgesic drugs.

The N-methylamide moiety in the target compound can play a crucial role in its pharmacokinetic and pharmacodynamic profile. It can influence hydrogen bonding interactions with target proteins, improve metabolic stability by blocking N-dealkylation, and modulate cell permeability. Therefore, this compound serves as an excellent starting point for the synthesis of more complex molecules with tailored biological activities.

Conclusion

The discovery and development of this compound are emblematic of the progress in heterocyclic chemistry and its application to medicinal chemistry. While a singular "eureka" moment for this specific molecule is not apparent, its synthesis is a logical extension of well-established methodologies for constructing the 3-aminothiophene core and modifying its functional groups. The detailed synthetic protocols provided herein offer a reliable pathway for researchers to access this versatile building block. The known biological activities of related thiophene carboxamides underscore the potential of this compound as a valuable scaffold for the discovery of new therapeutic agents. Future research in this area will likely focus on the synthesis of libraries based on this core and their screening against a wide range of biological targets.

References

- Process for preparing thiophene derivatives. (1989). Google Patents.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2011). Asian Journal of Chemistry.

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Retrieved from [Link]

-

Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (2015).

- Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. (2019).

- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (1959). Google Patents.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmacy and Biological Sciences.

-

Two biologically active thiophene-3-carboxamide derivatives. (2004). PubMed. Retrieved from [Link]

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1984). Google Patents.

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI.

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). Ganesh Remedies. Retrieved from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed. Retrieved from [Link]

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. (2022).

- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI.

- Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Deriv

- Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2021).

- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018).

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022).

-

N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride | 1353962-93-2. (n.d.). Appchem. Retrieved from [Link]

Sources

- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Preliminary Biological Screening of 3-amino-N-methylthiophene-2-carboxamide

Foreword: Charting the Course for a Novel Thiophene Derivative

The quest for novel therapeutic agents is a journey marked by meticulous investigation and strategic decision-making. Within the vast landscape of heterocyclic chemistry, thiophene derivatives have consistently emerged as privileged scaffolds, demonstrating a wide array of pharmacological activities. This guide focuses on a promising, yet underexplored molecule: 3-amino-N-methylthiophene-2-carboxamide . The presence of a nucleophilic amino group and a carboxamide moiety on the thiophene ring suggests a high potential for diverse biological interactions, making it a compelling candidate for drug discovery pipelines.[1][2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the preliminary biological screening of this compound. Moving beyond a mere recitation of protocols, this guide is built on a foundation of scientific rationale, explaining the "why" behind each experimental choice. Our objective is to establish a robust, self-validating workflow that will efficiently characterize the initial biological profile of this compound, paving the way for more advanced preclinical development.

Section 1: Foundational Characterization - Knowing the Molecule

Before embarking on biological assays, a thorough physicochemical characterization of this compound is paramount.[3][4] These properties fundamentally influence the compound's behavior in biological systems, affecting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Physicochemical Properties Assessment

A comprehensive understanding of the molecule's intrinsic properties is the bedrock of any screening campaign. Key parameters to be determined include:

-

Solubility: Assessing solubility in aqueous buffers at various pH levels (e.g., 5.0, 7.4, 9.0) and in organic solvents commonly used for stock solutions (e.g., DMSO, ethanol) is critical for accurate dosing in biological assays.[3][4]

-

Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient (LogD) are crucial predictors of a compound's ability to cross cellular membranes.[5] These can be determined experimentally using methods like the shake-flask method or calculated using computational models.

-

pKa Determination: Identifying the ionization constants (pKa) of the amino group and any other ionizable functionalities is essential for understanding the compound's charge state at physiological pH, which influences its interaction with biological targets and its permeability.[6][7]

-

Chemical Stability: Evaluating the compound's stability under various conditions (e.g., pH, temperature, light) ensures the integrity of the test substance throughout the duration of the biological assays.[3][5]

| Parameter | Methodology | Significance |

| Aqueous Solubility | Kinetic or thermodynamic solubility assays | Ensures accurate concentration in biological media. |

| Lipophilicity | Shake-flask method (octanol/water) or RP-HPLC | Predicts membrane permeability and potential for non-specific binding. |

| pKa | Potentiometric titration or UV-spectroscopy | Determines the charge state at physiological pH, affecting target binding and solubility. |

| Chemical Stability | HPLC-based degradation studies over time | Confirms compound integrity under experimental conditions. |

Section 2: The Screening Cascade - A Tiered Approach to Biological Evaluation

A tiered screening approach is a cost-effective and efficient strategy to progressively build a biological profile of the test compound. This involves starting with broad, high-throughput assays and moving towards more specific and complex evaluations for promising hits.

Caption: A tiered approach for the preliminary biological screening of this compound.

Tier 1: General Cytotoxicity Assessment

The initial step in any biological screening is to determine the compound's intrinsic cytotoxicity against a representative normal cell line. This provides a baseline for toxicity and helps to establish a therapeutic window for any observed antimicrobial or anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity.[8][9][10][11] Viable cells with active mitochondria reduce the tetrazolium salt to a colored formazan product, providing a quantitative measure of cell viability.[9][11]

Step-by-Step Methodology:

-

Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for a standard duration, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Addition of Reagent: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.[12]

-

Data Acquisition: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).[9] Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 2: Primary Activity Screening